trans-N-Cyano-N'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-N''-(1,1-dimethylpropyl)guanidine
Overview
Description
Trans-N-Cyano-N'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-N''-(1,1-dimethylpropyl)guanidine, also known as BAY 41-2272, is a chemical compound that has been extensively researched for its potential therapeutic applications. It was first synthesized by Bayer AG in 2001 and has since been the subject of numerous scientific studies.
Scientific Research Applications
Cardioprotective Properties
Trans-N-Cyano-N'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-N''-(1,1-dimethylpropyl)guanidine has been studied for its potential cardioprotective effects. Research indicates that structurally similar compounds, like BMS-180448, are effective in reducing ischemic damage in rat hearts, suggesting potential cardioprotective efficacy (D'Alonzo et al., 1995). Moreover, other studies have shown that similar benzopyran guanidine derivatives, such as KR-31372, exhibit cardioprotective effects in rats and dogs, potentially mediated by activation of mitochondrial KATP channels (Lee, Seo, & Yoo, 2004).
Antihypertensive Activity
The compound's analogs have demonstrated significant antihypertensive properties. Studies on similar molecules show that they can effectively lower blood pressure in hypertensive rats, suggesting potential applications in managing hypertension (Evans et al., 1983).
Anti-Apoptotic Effects
Research on benzopyran analogs like KR-31378 has shown they can inhibit apoptosis in human umbilical vein endothelial cells, suggesting potential in preventing cell death and possibly in cancer treatment or vascular health (Ki Young Kim et al., 2002).
Antimicrobial Properties
Some studies have indicated the potential antimicrobial properties of benzopyran derivatives. These compounds, including similar structures like pyrazolopyridine moieties, have shown efficacy against various microbial strains, suggesting a potential use in treating infections (Sraa Abu-Melha, 2013).
Anticancer Activity
Further research has been conducted on analogs of trans-N-Cyano-N'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-N''-(1,1-dimethylpropyl)guanidine for their potential anticancer activities. Compounds like N-aryl-N'-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)ureas have demonstrated potent antiproliferative activity in glioma cells, indicating potential applications in cancer therapy (Schnekenburger et al., 2017).
properties
IUPAC Name |
1-cyano-2-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-(2-methylbutan-2-yl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-6-18(2,3)24-17(22-11-21)23-15-13-9-12(10-20)7-8-14(13)26-19(4,5)16(15)25/h7-9,15-16,25H,6H2,1-5H3,(H2,22,23,24)/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYZVGFXSLYSCF-JKSUJKDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=NC1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)NC(=N[C@@H]1[C@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158461 | |
Record name | U 89232 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-N-Cyano-N'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-N''-(1,1-dimethylpropyl)guanidine | |
CAS RN |
134017-78-0 | |
Record name | U 89232 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134017780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | U 89232 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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